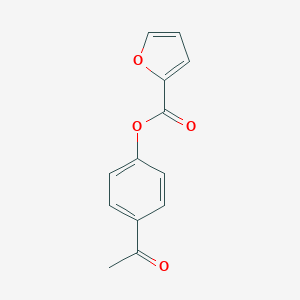

4-Acetylphenyl furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl) furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)10-4-6-11(7-5-10)17-13(15)12-3-2-8-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUVIPGJOLCNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 4 Acetylphenyl Furan 2 Carboxylate

Reactivity of the Furan (B31954) Ring System

The furan ring in 4-Acetylphenyl furan-2-carboxylate (B1237412) is an electron-rich aromatic system, a characteristic that fundamentally governs its reactivity. However, the presence of the electron-withdrawing 2-carboxylate group significantly modulates this inherent reactivity.

Electrophilic and Nucleophilic Reactions of the Furan Nucleus

The furan nucleus is inherently rich in π-electrons, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comnumberanalytics.com Electrophilic substitution on an unsubstituted furan ring typically occurs preferentially at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate, which can be described by three resonance structures. chemicalbook.com Common electrophilic substitution reactions for furan include nitration, halogenation, and formylation. numberanalytics.compharmaguideline.com

For 4-Acetylphenyl furan-2-carboxylate, the furan ring is substituted at the C2 position with an electron-withdrawing carboxylate group. This substituent deactivates the furan ring towards electrophilic attack. Consequently, any electrophilic substitution would be directed to the C5 position. pharmaguideline.com For instance, bromination of furans with electron-withdrawing groups at the 2-position yields the 5-bromo derivative. pharmaguideline.com

Nucleophilic reactions on the furan ring are less common unless the ring is substituted with strong electron-withdrawing groups. pharmaguideline.comthieme-connect.de The presence of the ester and the acetylphenyl group may render the furan ring in 4-acetylphenyl furan-2-carboxylate susceptible to nucleophilic attack under certain conditions, particularly on any halogenated derivatives. pharmaguideline.com

Table 1: Summary of Expected Electrophilic Substitution Reactions on the Furan Nucleus

| Reaction Type | Reagents | Expected Product | Reference |

| Nitration | Mild nitrating agent (e.g., acetyl nitrate) at low temperatures | 4-Acetylphenyl 5-nitrofuran-2-carboxylate | pharmaguideline.com |

| Bromination | Br₂ in DMF or dioxane at low temperatures | 4-Acetylphenyl 5-bromofuran-2-carboxylate | pharmaguideline.compearson.com |

| Sulfonation | Sulfur trioxide/pyridine complex | 4-Acetylphenyl 5-sulfofuran-2-carboxylate | pharmaguideline.com |

Cycloaddition Reactions Involving the Furan Moiety

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. numberanalytics.comresearchgate.net This reactivity allows for the construction of complex six-membered ring systems. numberanalytics.com The reaction involves the furan reacting with a dienophile, and it is often carried out under mild conditions, sometimes with the use of a Lewis acid catalyst to enhance reactivity. numberanalytics.com Furan has been utilized in both [4+2] and [4+4] cycloaddition reactions to synthesize diverse heterocyclic structures. nih.govnih.gov For example, furan can react with dienophiles like maleimides to form dicarboximide derivatives. mdpi.comresearchgate.net The resulting cycloadducts, often 7-oxabicyclo[2.2.1]heptane derivatives, are valuable intermediates for further synthetic transformations. arkat-usa.org

Ring-Opening and Rearrangement Processes

The furan ring can undergo ring-opening under specific conditions. Oxidative treatments using reagents like hydrogen peroxide or sodium hypochlorite (B82951) can lead to the cleavage of the furan ring. pharmaguideline.com In the context of polymerization, the ring-opening of furfuryl alcohol is a known side reaction that can be influenced by the reaction conditions, such as the type of acid catalyst and the amount of water present. mdpi.com This process can lead to the formation of levulinic acid or its esters. mdpi.com

Rearrangement reactions of furan derivatives are also synthetically important. A notable example is the Achmatowicz rearrangement, which is the oxidative ring expansion of furfuryl alcohols into substituted pyranones. frontiersin.orgbeilstein-journals.org While 4-Acetylphenyl furan-2-carboxylate is not a furfuryl alcohol, this highlights a potential pathway for furan ring transformation under oxidative conditions. Additionally, hydrolysis of certain substituted furanones has been shown to proceed with ring opening to form butenoic acid derivatives. researchgate.net

Transformations of the Ester Linkage

The ester group in 4-Acetylphenyl furan-2-carboxylate is a key site for chemical transformations, including cleavage and reduction.

Hydrolysis and Transesterification Reactions

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the equilibrium of the reaction is shifted towards the formation of furan-2-carboxylic acid and 4-hydroxyacetophenone. libretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide, results in the formation of the sodium salt of furan-2-carboxylic acid and 4-hydroxyacetophenone. libretexts.org This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid. libretexts.org

Transesterification involves the reaction of the ester with an alcohol, typically in the presence of an acid or base catalyst, to exchange the alkoxy group. For example, reacting 4-Acetylphenyl furan-2-carboxylate with methanol (B129727) would yield methyl furan-2-carboxylate and 4-hydroxyacetophenone.

Reductive and Oxidative Conversions of the Ester Group

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. libretexts.orglibretexts.orglibretexts.org In the case of 4-Acetylphenyl furan-2-carboxylate, this reaction would yield (furan-2-yl)methanol and 4-hydroxyacetophenone. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orglibretexts.org

Reduction to Aldehydes: The use of a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBALH), at low temperatures (e.g., -78 °C) can selectively reduce the ester to an aldehyde, yielding furan-2-carbaldehyde and 4-hydroxyacetophenone. libretexts.orglibretexts.orglibretexts.org

Oxidative conversion of the ester group itself is not a typical transformation. However, oxidative processes can be employed to form esters from other functional groups like aldehydes or alcohols, a reaction known as oxidative esterification. organic-chemistry.org

Table 2: Summary of Expected Transformations of the Ester Linkage

| Reaction Type | Reagents | Expected Products | Reference |

| Acidic Hydrolysis | H₃O⁺, H₂O | Furan-2-carboxylic acid, 4-Hydroxyacetophenone | libretexts.orgmasterorganicchemistry.com |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Furan-2-carboxylic acid, 4-Hydroxyacetophenone | libretexts.org |

| Reduction (strong) | 1. LiAlH₄ 2. H₃O⁺ | (Furan-2-yl)methanol, 4-Hydroxyacetophenone | libretexts.orglibretexts.org |

| Reduction (mild) | 1. DIBALH, -78 °C 2. H₂O | Furan-2-carbaldehyde, 4-Hydroxyacetophenone | libretexts.orglibretexts.org |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl furan-2-carboxylate, 4-Hydroxyacetophenone | electronicsandbooks.com |

Reactions Involving the Acetyl Group on the Phenyl Ring

The acetyl group (CH₃C=O) is a key reactive center within the molecule. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for a variety of chemical transformations. libretexts.org

The carbonyl group's most significant reaction is the addition of nucleophiles to its electrophilic carbon. masterorganicchemistry.com This process changes the carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group in 4-acetylphenyl furan-2-carboxylate allows for numerous condensation and addition reactions, which are fundamental in synthetic organic chemistry. solubilityofthings.com

Nucleophilic Addition: The acetyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride reagents, lead to irreversible addition reactions to form alcohols. libretexts.orgmasterorganicchemistry.com Weaker nucleophiles, like cyanide or alcohols, can participate in reversible addition reactions. masterorganicchemistry.com For instance, the addition of hydrogen cyanide (HCN) would yield a cyanohydrin. Aldehydes and ketones undergo addition with cyanide ions to form cyanohydrins. masterorganicchemistry.com

Condensation Reactions: These reactions involve a nucleophilic addition followed by a dehydration step. The acetyl group can react with primary amine derivatives (R-NH₂) to form imines (Schiff bases), and with hydroxylamine (B1172632) to produce oximes. libretexts.org The rate of these condensation reactions is often pH-dependent. libretexts.org Similarly, reaction with hydrazine (B178648) or its derivatives yields hydrazones. These reactions are crucial for creating new carbon-nitrogen bonds and further functionalizing the molecule.

Table 1: Examples of Addition and Condensation Reactions at the Acetyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydride Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Alkyl magnesium halide (R-MgX) | Tertiary Alcohol |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) | Cyanohydrin |

| Imine Formation | Primary Amine (RNH₂) | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |

The acetyl group serves as a versatile handle for extensive molecular modifications through various derivatization reactions.

Reduction to an Alcohol: The carbonyl of the acetyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This transformation converts the acetylphenyl moiety into a (1-hydroxyethyl)phenyl group, significantly altering the molecule's polarity and hydrogen-bonding capability. fiveable.me

Oxidation to a Carboxylic Acid: The acetyl group can be oxidized to a carboxylic acid functional group. smolecule.com This can be achieved through the haloform reaction, which specifically converts methyl ketones into carboxylic acids with one less carbon atom, or by using strong oxidizing agents. fiveable.me This would transform the 4-acetylphenyl group into a 4-carboxyphenyl group.

Formation of Enolates: The protons on the methyl carbon adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate anion is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations at the α-carbon.

Table 2: Key Derivatization Reactions of the Acetyl Group

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oxidation (Haloform) | I₂ / NaOH | Carboxylic Acid |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound / Base | α,β-Unsaturated Ketone |

Reactivity of the Phenyl Ring

The phenyl ring of 4-acetylphenyl furan-2-carboxylate is an aromatic system whose reactivity is influenced by its two substituents: the acetyl group and the furan-2-carboxylate ester group.

Aromatic rings typically undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. msu.edu However, the presence of electron-withdrawing groups can also make the ring susceptible to nucleophilic substitution. wikipedia.org

Electrophilic Aromatic Substitution: Both the acetyl group and the ester group are electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. msu.edu They are both meta-directing substituents. Therefore, electrophilic substitution reactions like nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or sulfonation (with SO₃/H₂SO₄) would be sluggish and would direct the incoming electrophile to the positions meta to both groups (i.e., positions 2 and 6, or 3 and 5 relative to the ester). msu.edu Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like this one. msu.edu

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, such as the acetyl and nitro groups, can activate an aromatic ring for nucleophilic substitution, particularly when a good leaving group is present at an ortho or para position. wikipedia.org While the parent molecule does not have a typical leaving group on the phenyl ring, if a derivative such as 4-fluoro-1-acetylbenzene were used as a precursor, the acetyl group would activate the para-position for nucleophilic attack, facilitating the displacement of the fluoride. wikipedia.org

Functional group interconversion refers to the transformation of one functional group into another. vanderbilt.edu For the phenyl ring portion of the molecule, this primarily involves transformations of the acetyl substituent and the ester linkage.

Interconversion of the Acetyl Group: As detailed in section 3.3.2, the acetyl group can be converted into other functional groups. Its reduction to a secondary alcohol or oxidation to a carboxylic acid are prime examples of functional group interconversions on the phenyl ring. solubilityofthings.comfiveable.me The resulting alcohol could be further converted to a halide using reagents like SOCl₂ or PBr₃. vanderbilt.edu

Spectroscopic and Structural Elucidation of 4 Acetylphenyl Furan 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic connectivity and chemical environment of 4-Acetylphenyl furan-2-carboxylate (B1237412) can be assembled.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. Based on the structure of 4-Acetylphenyl furan-2-carboxylate, a set of predicted chemical shifts can be determined.

The 4-acetylphenyl moiety is expected to show a characteristic AA'BB' system for the aromatic protons due to the para-substitution. The furan (B31954) ring, being a five-membered heteroaromatic system, will display three distinct proton signals. The methyl protons of the acetyl group will appear as a singlet in the upfield region.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.05 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (ortho to C=O) |

| ~7.70 | dd, J ≈ 1.6, 0.8 Hz | 1H | H-5 (furan) |

| ~7.30 | dd, J ≈ 3.6, 0.8 Hz | 1H | H-3 (furan) |

| ~7.25 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (ortho to ester) |

| ~6.60 | dd, J ≈ 3.6, 1.6 Hz | 1H | H-4 (furan) |

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197.0 | C=O (ketone) |

| ~157.5 | C=O (ester) |

| ~154.0 | C-1' |

| ~148.0 | C-5 (furan) |

| ~145.0 | C-2 (furan) |

| ~137.0 | C-4' |

| ~130.0 | C-2', C-6' |

| ~122.0 | C-3', C-5' |

| ~120.0 | C-3 (furan) |

| ~112.5 | C-4 (furan) |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To confirm the assignments made from one-dimensional spectra and to establish the precise connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 4-Acetylphenyl furan-2-carboxylate, key expected correlations would be observed between the adjacent furan protons (H-3 with H-4, and H-4 with H-5) and between the adjacent protons on the phenyl ring (H-2'/H-6' with H-3'/H-5'). This confirms the spin systems within each ring. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming that the proton at ~7.70 ppm is attached to the carbon at ~148.0 ppm (C-5 of the furan ring). mdpi.comacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

A correlation from the furan proton H-5 to the ester carbonyl carbon (C=O), confirming the furan ring's attachment to the carboxylate group.

Correlations from the phenyl protons H-3'/H-5' to the ester carbonyl carbon, confirming the attachment of the phenyl ring to the ester oxygen.

A correlation from the methyl protons (-COCH₃) to the ketone carbonyl carbon and to the adjacent aromatic carbon C-1'. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-Acetylphenyl furan-2-carboxylate is expected to be dominated by strong absorptions from its two distinct carbonyl groups: the ester and the ketone. spectroscopyonline.comspectroscopyonline.com

The presence of an aromatic ester is confirmed by a set of characteristic bands. The C=O stretch of the ester conjugated to the furan ring is expected around 1715-1730 cm⁻¹. spcmc.ac.inlibretexts.org Additionally, two distinct C-O stretching vibrations are characteristic of esters: an asymmetric C-C-O stretch (for aromatic esters, typically 1250-1310 cm⁻¹) and a symmetric O-C-C stretch (1100-1130 cm⁻¹). spectroscopyonline.comspectroscopyonline.com

The aryl ketone functional group also provides a strong C=O stretching band, which, due to conjugation with the phenyl ring, typically appears at a lower wavenumber than a saturated ketone, in the range of 1685-1700 cm⁻¹. spcmc.ac.inwpmucdn.com

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

|---|---|---|

| ~3100 | Medium-Weak | Aromatic & Furan C-H Stretch |

| ~1725 | Strong | Ester C=O Stretch |

| ~1690 | Strong | Ketone C=O Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Bending |

| ~1280 | Strong | Asymmetric Ester C-C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of fragmentation patterns. For 4-Acetylphenyl furan-2-carboxylate (C₁₃H₁₀O₄), the calculated molecular weight is approximately 230.06 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at a m/z value corresponding to this exact mass, confirming the molecular formula. mdpi.com

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways:

Acylium Ion Formation: Cleavage of the ester C-O bond is a common fragmentation pathway for esters, which would result in the formation of a stable furan-2-carbonyl acylium ion (m/z = 95). ucalgary.ca

Alpha-Cleavage: Cleavage of the bond between the ketone carbonyl and the methyl group would result in the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion.

McLafferty Rearrangement is not possible for this molecule as it lacks the required gamma-hydrogens.

Cleavage of the ester can also lead to the formation of a 4-acetylphenoxide radical and the corresponding cation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 4-Acetylphenyl furan-2-carboxylate is not available, analysis of similar structures, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate and other phenyl-furan derivatives, allows for a detailed prediction of its solid-state characteristics. mdpi.combohrium.comnih.gov

Complementary Spectroscopic Methods for Comprehensive Analysis

While NMR, IR, and MS provide the core structural information, other spectroscopic techniques can offer complementary data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the extended conjugated system encompassing the furan ring, the ester linkage, and the acetyl-substituted phenyl ring, 4-Acetylphenyl furan-2-carboxylate is expected to be a strong chromophore. Its UV-Vis spectrum in a suitable solvent (e.g., ethanol (B145695) or chloroform) would likely show intense absorption bands in the UV region, corresponding to π→π* electronic transitions. researchgate.netmdpi.com The position of the absorption maximum (λ_max) would provide information about the extent of conjugation within the molecule.

Computational and Theoretical Investigations of 4 Acetylphenyl Furan 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure in its ground state. acs.org DFT calculations correlate the electron density with the molecule's energy, offering a balance between accuracy and computational cost. dntb.gov.ua

For 4-acetylphenyl furan-2-carboxylate (B1237412), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its structural parameters. researchgate.net The optimization of the molecular geometry reveals a structure where the furan (B31954) and phenyl rings are not perfectly coplanar due to steric hindrance. The ester linkage and the acetyl group introduce specific conformational preferences. The calculated geometric parameters are expected to be in good agreement with experimental data from techniques like X-ray crystallography. acs.org

Table 1: Predicted Geometrical Parameters of 4-Acetylphenyl furan-2-carboxylate from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Acetyl) | ~1.21 Å |

| Bond Length | C=O (Ester) | ~1.20 Å |

| Bond Length | C-O (Ester) | ~1.36 Å |

| Bond Angle | C-C(O)-C (Acetyl) | ~119° |

| Bond Angle | O-C(O)-C (Ester) | ~125° |

Note: The values in this table are representative and based on typical DFT calculations for similar functional groups.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. acadpubl.eu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.euresearchgate.net

In 4-acetylphenyl furan-2-carboxylate, the HOMO is expected to be localized primarily on the electron-rich furan ring and the phenyl ring, which can donate electrons in a reaction. Conversely, the LUMO is likely centered on the electron-withdrawing acetyl and carboxyl groups, which can accept electrons. acadpubl.eu This distribution of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.1 eV |

Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis.

Conformational analysis is used to identify the stable conformations of a molecule and the energy barriers between them. By systematically rotating one or more rotatable bonds (defined by dihedral angles) and calculating the potential energy at each step, a potential energy surface (PES) can be generated. epstem.netnih.gov

For 4-acetylphenyl furan-2-carboxylate, key dihedral angles for analysis include the rotation around the ester linkage (connecting the furan ring to the phenyl ring) and the bond connecting the acetyl group to the phenyl ring. The PES reveals energy minima corresponding to the most stable, low-energy conformations, and energy maxima representing the transition states between these conformers. epstem.net This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govbohrium.com

Molecular Docking Studies in Model Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme, to form a stable complex. researchgate.netfrontiersin.org This method is instrumental in drug discovery and materials science for predicting binding modes and affinities. frontiersin.orgsmolecule.com

Docking 4-acetylphenyl furan-2-carboxylate into the active site of a model enzyme allows for the formulation of ligand-binding hypotheses. nih.govwehi.edu.au The results of a docking simulation provide a binding score, which estimates the binding affinity, and a predicted binding pose. frontiersin.org Analysis of this pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. iucr.orgmdpi.com

For 4-acetylphenyl furan-2-carboxylate, the acetyl and ester carbonyl oxygens are potential hydrogen bond acceptors. The phenyl and furan rings can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding site. These predicted interactions form the basis of a structural hypothesis for how the molecule might interact with a biological target. frontiersin.org

Table 3: Hypothetical Ligand-Binding Interactions for 4-Acetylphenyl furan-2-carboxylate in a Model Enzyme Active Site

| Functional Group of Ligand | Interacting Residue (Receptor) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Acetyl Oxygen | TYR 151 | Hydrogen Bond | 2.9 |

| Ester Carbonyl Oxygen | SER 210 | Hydrogen Bond | 3.1 |

| Phenyl Ring | PHE 288 | π-π Stacking | 4.5 |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.

Prediction of Preferred Binding Orientations for Scaffold Variations

The prediction of how a molecule like 4-acetylphenyl furan-2-carboxylate and its variations would bind to a biological target is a cornerstone of computational drug discovery. This is primarily achieved through molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info For 4-acetylphenyl furan-2-carboxylate, this would involve docking the molecule into the active site of a target protein. Docking algorithms would explore a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov Studies on various furan-containing compounds and acetylphenyl derivatives have successfully used this approach to predict binding modes and affinities. nih.govnih.govbohrium.com For instance, docking studies on furan-based inhibitors of monoamine oxidase-B have elucidated key interactions responsible for their affinity. nih.gov Similarly, research on acetylphenyl-substituted compounds has used docking to understand their inhibitory action against enzymes like acetylcholinesterase. nih.govbohrium.com

To explore the impact of scaffold variations, medicinal chemists would systematically modify the core structure of 4-acetylphenyl furan-2-carboxylate. These modifications could include:

Substitution on the phenyl ring: Adding electron-donating or electron-withdrawing groups to the acetylphenyl moiety to modulate electronic properties and steric bulk. bohrium.com

Modification of the furan ring: Altering substituents on the furan ring to enhance or change binding interactions.

Alteration of the ester linkage: Replacing the ester with an amide or other bioisosteres to improve stability or binding.

Each of these new analogs would then be docked into the target's active site. The results, often presented in a data table, would allow researchers to compare the predicted binding energies and key interactions, guiding the synthesis of more potent and selective compounds.

Table 1: Representative Molecular Docking Data for Scaffold Variations of 4-Acetylphenyl furan-2-carboxylate

| Compound/Scaffold Variation | Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| 4-Acetylphenyl furan-2-carboxylate | Hypothetical Kinase | -7.8 | Hydrogen bond with ASP 180, Pi-stacking with PHE 120 |

| 4-(1-Hydroxyethyl)phenyl furan-2-carboxylate | Hypothetical Kinase | -8.2 | Additional hydrogen bond with GLU 95 |

| 4-Acetylphenyl 5-bromofuran-2-carboxylate | Hypothetical Kinase | -8.5 | Halogen bond with SER 100, Pi-stacking with PHE 120 |

| 4-Aminophenyl furan-2-carboxylate | Hypothetical Kinase | -7.2 | Altered electrostatic interactions |

| N-(4-acetylphenyl)furan-2-carboxamide | Hypothetical Kinase | -8.1 | Stronger hydrogen bond with ASP 180 |

This table is illustrative and based on typical outcomes from molecular docking studies on similar compounds.

Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the binding. MD simulations model the movement of every atom in the protein-ligand complex over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. acs.org This can reveal crucial information about water molecules in the binding site and subtle conformational changes that docking alone might miss.

Structure-Reactivity and Structure-Selectivity Relationships from Computational Models

Understanding the relationship between a molecule's structure and its chemical reactivity and selectivity is crucial for predicting its metabolic fate and potential off-target effects. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), are powerful tools in this domain. bohrium.comnih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. d-nb.infounram.ac.id To build a QSAR model for a series of 4-acetylphenyl furan-2-carboxylate derivatives, researchers would synthesize and test a range of analogs for a specific activity. Then, a wide array of molecular descriptors for each compound would be calculated using computational software. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies. unram.ac.id

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (the partition coefficient between octanol (B41247) and water).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Statistical methods like multiple linear regression or partial least squares are then used to generate an equation that links a combination of these descriptors to the observed activity. bohrium.comunram.ac.id Such models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates. Numerous studies have demonstrated the utility of QSAR for furan-containing molecules, correlating their structural features with activities ranging from antimicrobial to anticancer. d-nb.infobohrium.comresearchgate.net

Table 2: Examples of Quantum Chemical Descriptors Used in QSAR Models for Aromatic Ester Compounds

| Descriptor | Symbol | Description | Relevance to Reactivity/Selectivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ΔE | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | Influences solubility and electrostatic interactions. |

| Molecular Electrostatic Potential | MEP | Shows the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |

| Electron Affinity | EA | The energy released when an electron is added to a neutral atom. | Quantifies the ability of a molecule to accept an electron. |

| Ionization Potential | IP | The energy required to remove an electron from a neutral atom. | Measures the molecule's tendency to be oxidized. |

This table provides a generalized list of descriptors commonly used in computational chemistry for predicting reactivity and selectivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. unram.ac.id DFT calculations can provide highly accurate values for the descriptors used in QSAR models. bohrium.com Furthermore, DFT can be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of reactions, such as where on the aromatic ring an electrophilic attack is most likely to occur. nih.govacs.org For 4-acetylphenyl furan-2-carboxylate, DFT could be used to study its susceptibility to hydrolysis or oxidation, providing insights into its metabolic stability. nih.gov The molecular electrostatic potential (MEP) map, derived from DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, offering a clear picture of its reactive sites. researchgate.netnih.gov

Research Applications in Chemical Synthesis and Functional Materials Design

Utility as a Key Synthetic Intermediate

The bifunctional nature of 4-acetylphenyl furan-2-carboxylate (B1237412), possessing both an electrophilic carbonyl center on the acetyl group and a furan-ester moiety, makes it a valuable precursor in multi-step organic synthesis.

The acetyl group attached to the phenyl ring is a particularly useful chemical handle. It can participate in a variety of condensation reactions to form carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the construction of heterocyclic rings. A primary application is its use as an acetophenone (B1666503) derivative in the Claisen-Schmidt condensation to produce chalcones (1,3-diaryl-2-propen-1-ones). japsonline.comjchemrev.com This reaction involves the base-catalyzed condensation of the acetyl group with an aromatic aldehyde. eijppr.com

The resulting chalcone (B49325), which incorporates the 4-(furan-2-carbonyloxy)phenyl moiety, is a highly versatile intermediate. The α,β-unsaturated ketone system within the chalcone structure is susceptible to reactions with various binucleophiles, leading to the formation of a wide array of important heterocyclic systems. japsonline.com This strategic approach allows for the synthesis of diverse scaffolds from a single, readily accessible precursor.

Table 1: Examples of Heterocyclic Scaffolds Derived from Chalcone Intermediates

| Reagent | Resulting Heterocyclic Scaffold |

|---|---|

| Hydrazine (B178648) Hydrate | Pyrazoline |

| Phenylhydrazine | Phenylpyrazoline |

| Thiourea | Pyrimidine-2-thione |

| Guanidine | Aminopyrimidine |

| Hydroxylamine (B1172632) | Isoxazole |

Beyond the synthesis of simple five- or six-membered heterocycles, 4-acetylphenyl furan-2-carboxylate acts as a foundational building block for more intricate molecular structures. The furan (B31954) ring itself is a key structural unit in many natural products and pharmaceuticals and can be used as an intermediate in further transformations. researchgate.net The chalcones derived from it can undergo subsequent reactions, such as Diels-Alder cycloadditions, to create significantly more complex and sterically dense polycyclic systems. The ester linkage provides stability while also offering a potential site for future cleavage or modification under specific reaction conditions, adding another layer of synthetic versatility. This allows chemists to construct large, multi-component molecules by strategically building off the initial frame provided by the compound.

Exploration of Chemical Space and Scaffold Diversity

The structural framework of 4-acetylphenyl furan-2-carboxylate is well-suited for the systematic exploration of chemical space. Its distinct domains—the furan ring, the central ester, and the acetylphenyl group—can be independently modified to generate libraries of related compounds.

The compound is an ideal scaffold for structure-property relationship (SPR) studies. Analogs can be rationally designed by introducing various substituents at several key positions to probe their effect on a target property, such as biological activity or material characteristics.

Key points of modification include:

The Furan Ring: Introduction of substituents at the 3, 4, or 5-positions of the furan ring can modulate its electronic properties and steric profile. mdpi.com

The Acetyl Group: The methyl group of the acetyl moiety can be functionalized, or the carbonyl can be transformed into other functional groups like oximes or hydrazones, creating new derivatives with distinct properties. researchgate.net

By systematically creating and testing these analogs, researchers can develop a clear understanding of the structural requirements for a desired function or property.

Table 2: Potential Diversification Points on the 4-Acetylphenyl furan-2-carboxylate Scaffold

| Position for Modification | Type of Modification | Potential Outcome |

|---|---|---|

| Furan Ring (C3, C4, C5) | Halogenation, Alkylation, Arylation | Altered electronics and binding interactions |

| Phenyl Ring (ortho/meta to acetyl) | Nitration, Halogenation, Alkoxylation | Modified reactivity of the acetyl group |

| Acetyl Group (Methyl) | Halogenation followed by substitution | Introduction of new functional groups |

| Acetyl Group (Carbonyl) | Condensation, Reduction | Formation of imines, oximes, alcohols |

The synthetic accessibility and potential for diversification make 4-acetylphenyl furan-2-carboxylate and its derivatives suitable for inclusion in chemical libraries used for high-throughput screening (HTS). Furan-2-carboxamide derivatives have been successfully synthesized in a diversity-oriented fashion to create collections for biological evaluation. nih.gov Similarly, libraries of furan-2-carboxylic acid derivatives have been used in phenotypic screening to discover new drug candidates. nih.gov By applying parallel synthesis techniques to the 4-acetylphenyl furan-2-carboxylate scaffold, large numbers of distinct but related molecules can be generated efficiently, providing a rich resource for screening against various biological targets or for identifying novel materials.

Potential in Materials Science Research

While specific applications of 4-acetylphenyl furan-2-carboxylate in materials science are not extensively documented, its structural motifs suggest potential utility in this field. Furan-based compounds are recognized as valuable bio-based platform chemicals for the synthesis of polymers and other high-value chemicals. mdpi.com The rigid, planar structures of the furan and phenyl rings, connected by an ester linkage, are features commonly found in liquid crystals and other functional organic materials. The presence of the polar acetyl and ester groups could impart specific solubility, thermal, or self-assembly properties. Further research could explore the incorporation of this molecule as a monomer in polymerization reactions or as a core structure for the design of novel liquid crystalline materials, organic light-emitting diodes (OLEDs), or other functional materials.

Integration into Polymeric Structures and Macromolecular Assemblies

The incorporation of 4-Acetylphenyl furan-2-carboxylate into polymeric backbones is a key area of research for creating materials with enhanced thermal, mechanical, and electronic properties. The furan moiety, derivable from renewable biomass sources, introduces a degree of rigidity and potential for specific chemical functionalities, while the acetylphenyl group can act as a site for further chemical modification or influence the polymer's morphology and solubility.

While direct polymerization of 4-Acetylphenyl furan-2-carboxylate itself is not extensively documented in publicly available research, the principles of polyester (B1180765) and polyamide synthesis using furan-based monomers are well-established. For instance, furan-2,5-dicarboxylic acid is a common bio-based monomer used to produce polyesters and polyamides with properties comparable to their petroleum-based counterparts. dtic.milnih.govglobethesis.com The synthesis of such polymers often involves polycondensation reactions, which could theoretically be adapted for monomers like 4-Acetylphenyl furan-2-carboxylate, where the carboxylate group can react with suitable co-monomers.

The acetyl group on the phenyl ring presents an interesting handle for creating more complex macromolecular structures. It could potentially be used for post-polymerization modifications, allowing for the grafting of side chains or the formation of cross-linked networks. Such modifications can significantly alter the physical and chemical properties of the resulting polymer, leading to materials with tailored characteristics for specific applications.

Investigation of Optical and Charge-Transport Properties of Furan-Containing Systems

Furan-containing organic materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their potential for high charge carrier mobility and tunable optical properties. nih.gov The electronic properties of these materials are intrinsically linked to the delocalization of π-electrons within the furan ring and across the conjugated system.

Research on compounds structurally related to 4-Acetylphenyl furan-2-carboxylate, such as 4-(Methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates, has demonstrated their potential for nonlinear optical (NLO) applications. mdpi.com These studies provide insights into how the combination of a furan ring with various phenyl derivatives can lead to materials with significant second-order NLO responses, which are crucial for applications in photonics and optoelectronics.

The investigation of furan-substituted thiophene/phenylene co-oligomers has also shed light on the charge transport and photophysical properties of furan-based systems. nih.gov These studies have shown that the introduction of a furan ring can influence the molecular packing and electronic coupling between molecules, which in turn affects the charge carrier mobility. For example, a furan-substituted derivative, 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT), exhibited a photoluminescence quantum yield of 28% and demonstrated ambipolar charge transport with hole and electron mobilities of 0.54 and 0.03 cm²/Vs, respectively. nih.gov Such findings highlight the potential of designing furan-containing molecules for efficient charge transport in electronic devices.

Future Research Directions and Emerging Avenues

Advanced Spectroscopic and Analytical Characterization Techniques

A comprehensive understanding of a compound's structure and properties relies on sophisticated analytical methods. Future research on 4-Acetylphenyl furan-2-carboxylate (B1237412) will benefit from advanced techniques that provide deeper insights into its formation, structure, and solid-state behavior.

To fully optimize synthetic protocols, a detailed understanding of the reaction mechanism and kinetics is essential. In-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products.

Techniques: Methods like in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. mdpi.comresearchgate.net Laser-induced fluorescence (LIF) spectroscopy has been used to study the kinetics of reactions involving furan (B31954) derivatives at the gas phase, providing valuable data on rate coefficients and temperature dependence. whiterose.ac.uk

Benefits: By tracking the reaction profile, researchers can identify transient intermediates, determine kinetic parameters, and gain a clearer picture of the reaction pathway. This knowledge is invaluable for optimizing conditions to maximize yield and minimize byproduct formation. For example, kinetic studies of esterification reactions can reveal the rate-determining step, guiding the design of more efficient catalytic systems. liverpool.ac.uk

The physical properties of a solid compound, including its solubility and stability, are dictated by its crystal structure. agnopharma.com A thorough solid-state characterization is therefore critical, particularly for applications in materials science and pharmaceuticals.

Polymorphism: Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal lattice and, consequently, different physical properties. agnopharma.com Identifying and characterizing the different polymorphs of 4-Acetylphenyl furan-2-carboxylate is crucial for ensuring the reproducibility of its properties. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR are standard tools for polymorph screening. researchgate.netcrystalpharmatech.com

Crystal Engineering: This field focuses on the rational design of crystal structures to achieve desired properties. By understanding the intermolecular interactions—such as hydrogen bonds, π–π stacking, and van der Waals forces—that govern the packing of molecules in a crystal, it may be possible to design specific crystal forms of 4-Acetylphenyl furan-2-carboxylate. scirp.orgresearchgate.net Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of molecules and their interactions within the crystal lattice. researchgate.netresearchgate.net

| Analytical Technique | Purpose in Future Research | Information Gained |

| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time monitoring of synthesis. mdpi.comwhiterose.ac.uk | Reaction kinetics, mechanistic pathways, intermediate identification. |

| X-Ray Powder Diffraction (XRPD) | Polymorph screening and phase identification. crystalpharmatech.com | Identification of different crystalline forms. |

| Differential Scanning Calorimetry (DSC) | Thermal analysis of solid forms. researchgate.net | Melting points, phase transitions, thermal stability. |

| Single-Crystal X-ray Diffraction | Definitive structure elucidation. scirp.orgresearchgate.netresearchgate.net | Molecular geometry, intermolecular interactions, crystal packing. |

| Solid-State NMR (ssNMR) | Characterization of solid forms, including amorphous content. | Information on local molecular environments and dynamics in the solid state. |

Deeper Computational Exploration of Compound Behavior

Computational chemistry provides a powerful lens through which to understand and predict molecular behavior. Density Functional Theory (DFT) and other computational methods can be used to explore the properties of 4-Acetylphenyl furan-2-carboxylate at an electronic level, complementing experimental findings. researchgate.netresearchgate.net

Future computational studies could focus on:

Conformational Analysis: Predicting the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ester linkage and the relative orientations of the phenyl and furan rings. acs.org

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the interpretation of experimental data. researchgate.netresearchgate.net Comparing experimental and computed spectra can provide a high degree of confidence in structural assignments.

Intermolecular Interactions: Modeling the non-covalent interactions that drive crystal packing and self-assembly. researchgate.netdntb.gov.ua Tools like Hirshfeld surface analysis can visualize and quantify these interactions, providing insights relevant to crystal engineering.

Reactivity and Mechanism: Simulating reaction pathways to understand activation energies and transition state geometries. This can help explain observed reactivity and guide the design of new synthetic routes. whiterose.ac.uk

Electronic Properties: Calculating properties such as the molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and charge distribution to predict regions of reactivity and potential sites for interaction with other molecules or biological targets. researchgate.netacs.org

By combining these emerging synthetic, analytical, and computational approaches, future research will continue to build a comprehensive understanding of 4-Acetylphenyl furan-2-carboxylate, paving the way for its application in novel and innovative contexts.

Machine Learning and Artificial Intelligence in Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.govmdpi.com For a molecule like 4-Acetylphenyl furan-2-carboxylate, these computational tools offer a pathway to rapidly explore the vast chemical space surrounding its core structure.

ML algorithms, such as random forests and support vector machines, can be trained on datasets of molecules with known properties to predict the activities and characteristics of novel, untested compounds. mdpi.comnih.gov In the context of 4-Acetylphenyl furan-2-carboxylate, AI could be employed to:

De Novo Design: Generate novel molecular structures based on the 4-Acetylphenyl furan-2-carboxylate scaffold that are optimized for specific biological targets or material properties. nih.gov Generative models, a subset of deep learning, can produce libraries of new molecules with desired attributes. mdpi.com

Property Prediction: Predict various physicochemical properties (e.g., solubility, toxicity, electronic properties) for derivatives of 4-Acetylphenyl furan-2-carboxylate. This can help prioritize which compounds to synthesize and test, saving time and resources. arxiv.org

Scaffold Hopping: Identify structurally distinct molecules that mimic the biological activity of 4-Acetylphenyl furan-2-carboxylate, which is a valuable strategy in drug discovery for finding new lead compounds with improved properties. researchgate.net

The use of AI in natural product drug discovery is also a burgeoning field, where these techniques are used to predict molecular targets and biological activities. acs.org Given that the furan ring is a common motif in natural products, ML models could be trained to identify potential biological activities for furan-containing compounds like 4-Acetylphenyl furan-2-carboxylate.

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. unimore.it This methodology is particularly well-suited for systematically exploring the potential of a chemical scaffold like that of 4-Acetylphenyl furan-2-carboxylate.

The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined properties is compiled. For instance, a series of analogues of 4-Acetylphenyl furan-2-carboxylate could be synthesized and their properties measured.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. unimore.it

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), are used to build a mathematical model that relates the molecular descriptors to the property of interest. digitaloceanspaces.comamazonaws.com

Model Validation: The predictive power of the model is rigorously evaluated using internal and external validation techniques. digitaloceanspaces.com

QSPR studies have been successfully applied to furan derivatives for predicting properties like corrosion inhibition efficiency and cetane number for biofuels. digitaloceanspaces.comescholarship.org For 4-Acetylphenyl furan-2-carboxylate, QSPR models could be developed to predict a wide range of properties, including but not limited to:

Biological Activity: Predicting the potency of derivatives against a specific biological target.

Physicochemical Properties: Estimating properties such as boiling point, density, viscosity, and refractive index. unimore.it

Material Properties: Predicting characteristics like thermal stability or photophysical properties for polymers or materials incorporating the 4-Acetylphenyl furan-2-carboxylate unit.

The insights gained from QSPR models can guide the rational design of new derivatives of 4-Acetylphenyl furan-2-carboxylate with enhanced or optimized properties for specific applications. researchgate.net

Integration into Supramolecular Chemistry and Nanotechnology Research

The structural motifs present in 4-Acetylphenyl furan-2-carboxylate make it an interesting candidate for research in supramolecular chemistry and nanotechnology.

Supramolecular Chemistry:

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules to form larger, organized assemblies. researchgate.net The aromatic rings (furan and phenyl) in 4-Acetylphenyl furan-2-carboxylate can participate in π-π stacking interactions, while the ketone and ester functionalities can act as hydrogen bond acceptors. These features suggest that the molecule could be used as a building block for constructing supramolecular architectures.

For example, aromatic ketones have been studied within calixarene (B151959) solid matrices, demonstrating how host-guest chemistry can influence their photochemical properties. tandfonline.com Similarly, 4-Acetylphenyl furan-2-carboxylate could potentially be encapsulated within host molecules, leading to changes in its properties and reactivity. Furthermore, the principles of supramolecular chemistry could be used to direct the assembly of this compound into well-defined structures like liquid crystals or gels. The generation of chirality in aromatic ketones through co-crystallization with chiral molecules is another area of interest. acs.org

Nanotechnology Research:

In the field of nanotechnology, there is a growing interest in the development of new materials from renewable resources. Furan-based polymers, derived from biomass, are being explored as sustainable alternatives to petroleum-based plastics. researchgate.net These polymers can exhibit desirable thermal and mechanical properties. mdpi.com

4-Acetylphenyl furan-2-carboxylate could potentially be incorporated into such furan-based polymers, either as a monomer or as a pendant group. mdpi.comacs.org This could lead to the development of novel nanomaterials with tailored properties. For instance, the acetylphenyl group could be modified to introduce specific functionalities, such as cross-linking sites or recognition elements. The resulting furan-based nanocomposites could find applications in areas like packaging, coatings, and electronic devices. mdpi.com The synthesis of amorphous network polymers containing furan derivatives for applications in electrocatalysis also highlights the potential for furan-based materials in energy-related technologies. digitellinc.com

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., acetyl at δ 2.6 ppm, furan protons at δ 6.3–7.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% with C18 columns, acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matches theoretical mass (±0.5 Da) .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Gloves, lab coat, and goggles required due to potential dermal/ocular irritation .

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note: Toxicological data are limited; treat as a high-risk compound .

How can reaction conditions be optimized to improve yield?

Q. Advanced

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify interactions .

- Kinetic Studies : Use in-situ FT-IR to monitor intermediate formation and adjust reaction time .

- Solvent Screening : Test binary mixtures (e.g., DCM:MeOH) to balance solubility and reactivity .

Example: A 15% yield increase was achieved using K₂CO₃ in DMF at 70°C .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dose ranges) .

- Meta-Analysis : Pool data from structurally similar compounds (e.g., furan-2-carboxamide derivatives) to identify trends .

- Mechanistic Studies : Use siRNA knockdowns to validate target engagement if bioactivity is disputed .

What structural modifications enhance bioactivity?

Q. Advanced

How do computational models predict pharmacokinetics?

Q. Advanced

- Molecular Docking : AutoDock Vina predicts binding to cytochrome P450 (CYP3A4) with ∆G ≤ -8 kcal/mol .

- ADMET Prediction : SwissADME estimates moderate bioavailability (30–50%) due to high polar surface area (85 Ų) .

- MD Simulations : GROMACS models show stable binding to serum albumin (t₁/₂ > 12 hrs) .

How stable is this compound under varying storage conditions?

Q. Advanced

- Thermal Stability : Decomposes above 150°C (TGA data) .

- Photostability : Protect from UV light; 10% degradation observed after 48 hrs under ambient light .

- pH Stability : Stable at pH 5–7; hydrolyzes in alkaline conditions (t₁/₂ = 2 hrs at pH 9) .

What strategies enable regioselective functionalization?

Q. Advanced

- Directed Ortho-Metalation : Use LDA to selectively deprotonate the acetylphenyl group .

- Cross-Coupling : Suzuki-Miyaura reactions modify the furan ring with aryl boronic acids (Pd(PPh₃)₄ catalyst) .

- Protecting Groups : Acetylate the hydroxyl group before oxidizing the furan .

What challenges arise during scale-up?

Q. Advanced

- Purification : Recrystallization efficiency drops >100 g; switch to simulated moving bed (SMB) chromatography .

- Exothermicity : Use jacketed reactors to control temperature during esterification .

- Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio) to minimize dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.